

# Fluciclovine (18F) for imaging amino acid transport in tumors

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## Compound of Interest

Compound Name: Fluciclovine (18F)

Cat. No.: B1218386

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An In-depth Technical Guide to **Fluciclovine (18F)** for Imaging Amino acid Transport in Tumors

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**Fluciclovine (18F)**, also known as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC), is a synthetic amino acid analogue radiotracer for Positron Emission Tomography (PET) imaging.[1][2] Marketed under the brand name Axumin®, it is approved by the U.S. Food and Drug Administration (FDA) for detecting suspected prostate cancer recurrence.[3][4] Its mechanism leverages the increased demand for amino acids in cancer cells, which upregulate specific amino acid transporters on their surface.[1][5] **Fluciclovine (18F)** is transported into tumor cells but, unlike natural amino acids, is not significantly metabolized or incorporated into proteins, allowing for a clear and stable imaging signal.[1][2][5] This guide provides a comprehensive technical overview of its mechanism, experimental protocols, and quantitative data from key studies in various oncological applications, including prostate, brain, and breast cancers.

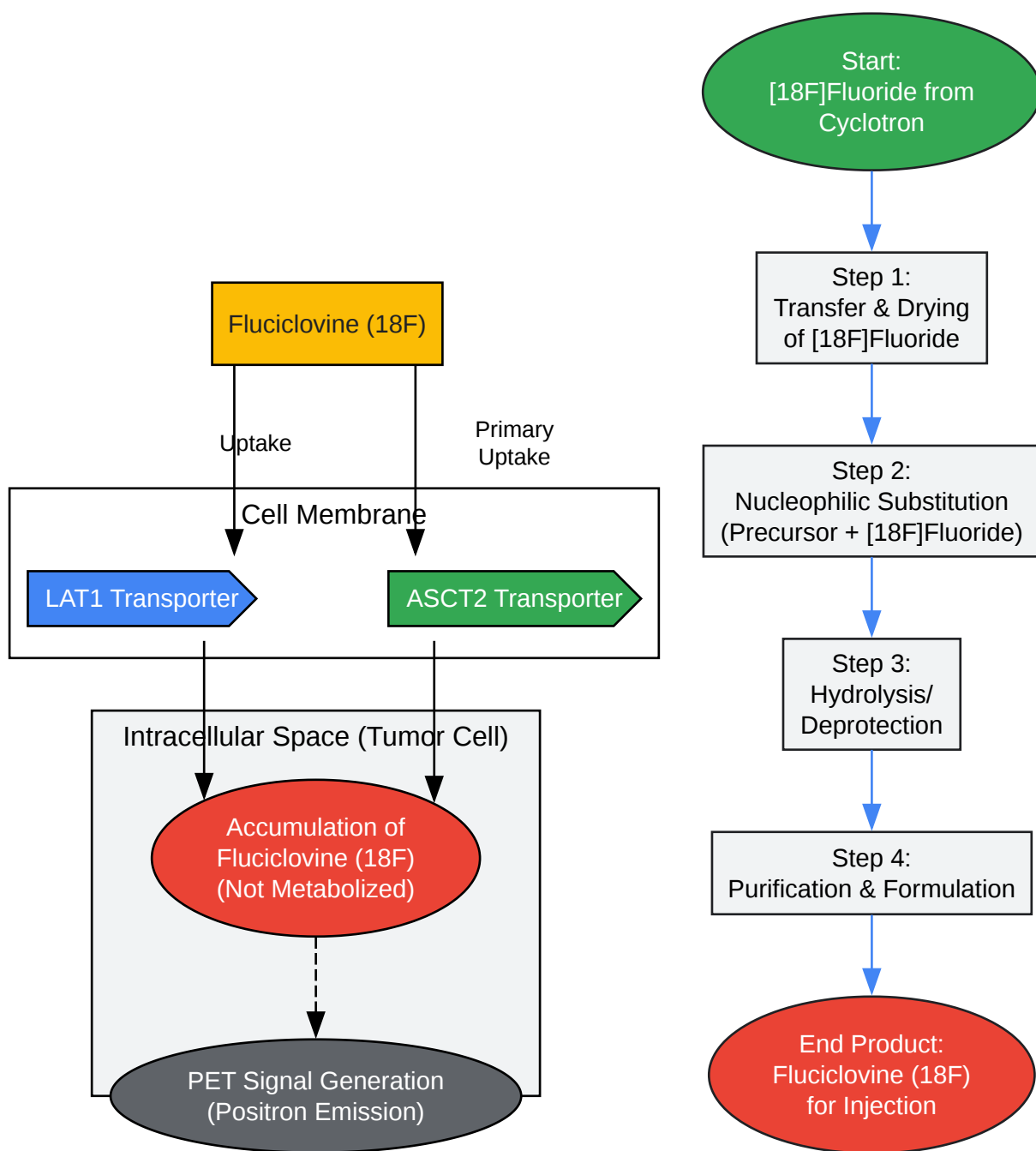
## Mechanism of Action and Cellular Uptake

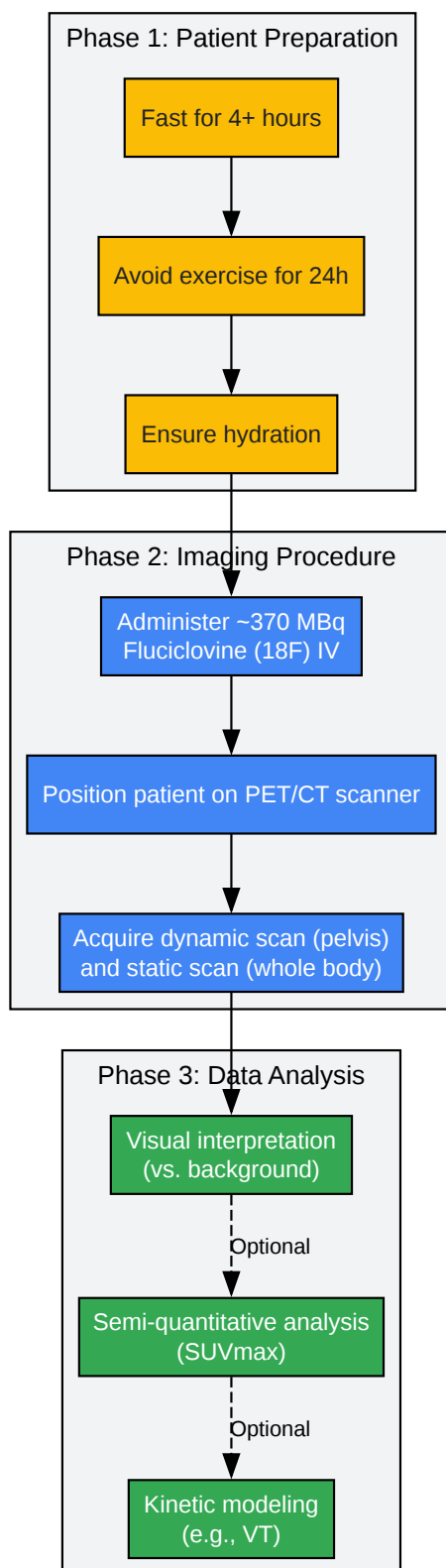
**Fluciclovine (18F)** is a synthetic analog of the amino acid L-leucine.[2] Its utility in oncology is rooted in the biological characteristic of cancer cells to increase their uptake of amino acids to fuel rapid proliferation and protein synthesis.[1][3]

The primary mechanism involves its transport across the cell membrane by specific amino acid transporters that are overexpressed in malignant cells.<sup>[1][3][6]</sup> The key transporters implicated in **Fluciclovine (18F)** uptake are:

- Alanine-Serine-Cysteine Transporter 2 (ASCT2): A sodium-dependent transporter that plays a major role in the uptake of neutral amino acids.<sup>[1][3][6]</sup>
- L-type Amino Acid Transporter 1 (LAT1): A sodium-independent transporter highly expressed in many cancers, including prostate cancer, which also contributes to **Fluciclovine (18F)** uptake.<sup>[1][3][6][7]</sup>

Once inside the cell, **Fluciclovine (18F)** is not incorporated into proteins or significantly metabolized.<sup>[1][2][5]</sup> This intracellular trapping leads to an accumulation of the radiotracer in tumor cells relative to surrounding healthy tissue. The fluorine-18 isotope emits positrons, which annihilate with electrons to produce gamma photons detected by the PET scanner, generating a high-contrast image that highlights areas of increased amino acid transport.<sup>[1]</sup>





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